molecular formula C18H21N3O3 B2649374 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1797857-25-0

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2649374
CAS No.: 1797857-25-0
M. Wt: 327.384
InChI Key: FPEFOFSXVVMALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction of appropriate amines.

    Introduction of Functional Groups: The functional groups, including the methyl and carbonyl groups, are introduced through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
  • 1-ethyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Uniqueness

1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methyl group at the 1-position of the pyridine ring differentiates it from similar compounds, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

1-methyl-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-5-3-7-16(19-13)24-14-8-11-21(12-9-14)18(23)15-6-4-10-20(2)17(15)22/h3-7,10,14H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFOFSXVVMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.